molecular formula C12H8Cl2N2O2 B2591427 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 339023-64-2

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2591427
CAS No.: 339023-64-2
M. Wt: 283.11
InChI Key: DOXBYNLAZJGYIO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide is systematically named according to IUPAC guidelines, which prioritize substituent positions and functional group hierarchy. The parent structure is the pyrrole ring, with substituents at positions 2 and 4. The 2,4-dichlorobenzoyl group is attached to position 4 of the pyrrole, while the carboxamide group occupies position 2.

Key structural descriptors:

Descriptor Value/Description
Parent structure 1H-pyrrole
Substituents 4-(2,4-dichlorobenzoyl) and 2-carboxamide
Functional groups Benzoyl (C6H4Cl2CO-), carboxamide (CONH2)
SMILES notation C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N
InChIKey DOXBYNLAZJGYIO-UHFFFAOYSA-N

The SMILES string explicitly defines the connectivity: the dichlorobenzene ring (C1=CC(=C(C=C1Cl)Cl)) is linked via a carbonyl group (C(=O)) to the pyrrole ring (C2=CNC(=C2)), which bears the carboxamide group (C(=O)N).

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS number and related registry codes.

Registry identifiers:

Identifier Type Value Source
CAS Registry Number 339023-64-2
MDL Number MFCD00141910
ChEMBL ID CHEMBL1543256
Synonyms Oprea1_597285, this compound

Molecular Formula and Weight Calculations

The molecular formula C₁₂H₈Cl₂N₂O₂ is derived from the constituent atoms:

  • Carbon (C): 12 atoms (6 from benzene, 3 from pyrrole, 3 from carbonyl groups)
  • Hydrogen (H): 8 atoms (4 from benzene, 2 from pyrrole, 2 from carboxamide)
  • Chlorine (Cl): 2 atoms (substituents on benzene)
  • Nitrogen (N): 2 atoms (pyrrole and carboxamide)
  • Oxygen (O): 2 atoms (two carbonyl groups)

Atomic weight calculation:

Element Count Atomic Weight Contribution (g/mol)
C 12 12.011 144.132
H 8 1.008 8.064
Cl 2 35.453 70.906
N 2 14.007 28.014
O 2 15.999 31.998
Total 283.114 g/mol

The molecular weight of 283.11 g/mol is consistent across multiple sources , confirming precision in analytical characterization.

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(9(14)4-7)11(17)6-3-10(12(15)18)16-5-6/h1-5,16H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXBYNLAZJGYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1H-pyrrole-2-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its antimicrobial and anticancer properties. Studies have indicated that pyrrole derivatives can inhibit key enzymes involved in cancer progression and microbial growth. For instance, research has shown that modifications to the pyrrole structure can enhance activity against pathogens like Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. By modifying substituents on the pyrrole ring and evaluating their effects on biological activity, researchers have identified optimal configurations that enhance potency against various targets . For example, studies demonstrated that certain bulky substituents significantly improved anti-tuberculosis activity compared to smaller groups .

High-Throughput Screening

The compound has been utilized in high-throughput screening assays to identify potential drug candidates targeting specific kinases involved in cancer pathways. The pharmacophore derived from the pyrrole structure showed promising selectivity for extracellular-related kinase 5 (ERK5), which is implicated in cancer cell proliferation .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide. The results indicated that this compound exhibited significant activity against M. tuberculosis, with minimal cytotoxicity observed in human cell lines . The mechanism was attributed to its ability to inhibit specific metabolic pathways critical for bacterial survival.

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized a series of pyrrole derivatives and assessed their anticancer properties against human cancer cell lines. The results showed that compounds with similar structural features to this compound effectively inhibited tumor growth by inducing apoptosis through enzyme inhibition . This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use as a building block in synthesizing more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrazole-Based Analogs: Pyrazoxyfen

Pyrazoxyfen (CAS 71561-11-0) shares the 2,4-dichlorobenzoyl moiety but replaces the pyrrole core with a 1,3-dimethylpyrazole ring. This structural variation confers herbicidal activity, distinguishing it from pyrrole-based compounds like 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, which are explored for therapeutic uses.

Key Differences :

  • Core Heterocycle : Pyrrole (5-membered, one nitrogen) vs. pyrazole (5-membered, two adjacent nitrogens).
  • Function : Pyrazoxyfen acts as a herbicide , while pyrrole derivatives are investigated for anticancer or enzyme inhibition .
Table 1: Structural and Functional Comparison
Compound Core Structure Substituents Primary Use
This compound Pyrrole 2,4-Dichlorobenzoyl, carboxamide Research (potential therapeutics)
Pyrazoxyfen Pyrazole 2,4-Dichlorobenzoyl, methyl groups Herbicide

Chlorobenzoyl Isomerism: 2,3-Dichloro vs. 2,4-Dichloro Derivatives

The position of chlorine atoms on the benzoyl group significantly impacts biological activity. For example:

  • 4-(2,3-Dichlorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 338753-53-0) differs only in the chlorine positions but lacks reported activity data .

Implications :

Functional Group Modifications: Carboxamide vs. Carboxylate Esters

Replacing the carboxamide group with a carboxylate ester (e.g., methyl ester in CAS 453557-85-2) shifts applications from therapeutic candidates to synthetic intermediates. The ester derivative is used to synthesize 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid, a GluN3 antagonist precursor .

Anticancer Potential: Iron (III) Complexes

The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex, derived from a related thiourea ligand, demonstrates promising anticancer activity. Docking studies on ribonucleotide reductase (a cancer target) reveal:

  • Binding Affinity (ΔG): -7.76 kcal/mol for the iron complex vs. -6.2 kcal/mol for hydroxyurea (a known anticancer drug) .
  • Inhibition Constant : 2.11 mM for the complex, indicating moderate potency .
Table 2: Docking Results for Anticancer Candidates
Compound ΔG (kcal/mol) Inhibition Constant
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) -7.76 2.11 mM
Hydroxyurea (Control) -6.20 Not reported

Enzyme Inhibition: CK1δ and GluN3 Targets

  • Compound 220 : A pyrrole carboxamide with a fluorophenyl-imidazole substituent, designed as a CK1δ inhibitor .

Structural Insights :

  • Substituent Diversity : Modifications at the pyrrole 1- and 3-positions (e.g., benzyl, methyl groups) tailor compounds for specific enzyme targets.

Biological Activity

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a dichlorobenzoyl group, which contributes to its unique biological properties. Its molecular formula is C17H19Cl2N3O2C_{17}H_{19}Cl_2N_3O_2 with a molecular weight of approximately 368.26 g/mol. The structural characteristics of this compound suggest potential interactions with various biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
  • DNA Interaction : Similar compounds have shown the ability to interact with DNA, disrupting essential biological processes.
  • Kinase Modulation : It has been noted for its potential to inhibit specific kinases such as ERK5, which are crucial in cancer signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively target Trypanosoma brucei, the causative agent of African sleeping sickness.

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exact IC50 values vary depending on the specific cancer type and experimental conditions.

DNA Gyrase Inhibition

A related study highlighted the development of DNA gyrase inhibitors based on pyrrole derivatives, showing that modifications to the pyrrole structure can enhance antibacterial activity against Escherichia coli DNA gyrase . This suggests that this compound could be further explored as a lead compound in antibacterial drug discovery.

Research Findings and Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated effects on Trypanosoma bruceiSignificant inhibition observed; mechanism likely involves DNA interaction
Anticancer ResearchEvaluated effects on various cancer cell linesShowed promising results in inhibiting cell proliferation; IC50 values indicate effectiveness
DNA Gyrase Inhibition StudyDeveloped inhibitors for E. coliNew derivatives exhibited submicromolar inhibition; structural modifications enhanced activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, and how can reaction yields be optimized?

  • Methodology:

  • Amide Coupling: Use a two-step approach: (1) synthesize the pyrrole-2-carboxylic acid precursor via Friedel-Crafts acylation, followed by (2) coupling with 2,4-dichlorobenzoyl chloride using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF .
  • Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via column chromatography (gradient elution) and recrystallize the final product from ethanol/water (3:1 v/v) to achieve >90% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to confirm >95% purity. Retention time typically ranges 8–10 min under isocratic conditions .
  • NMR: Assign peaks via 1H^1H-NMR (DMSO-d6d_6): δ ~12.5 ppm (NH, broad singlet), δ 7.4–8.1 ppm (aromatic protons from dichlorobenzoyl), δ 6.8–7.2 ppm (pyrrole protons) .
  • Mass Spectrometry: ESI-MS in positive mode should show [M+H]+^+ at m/z 323.0 (calculated for C12_{12}H8_8Cl2_2N2_2O2_2) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Antimicrobial Testing:

  • MIC Determination: Follow CLSI guidelines using Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. Dissolve the compound in DMSO (≤1% final concentration) and test in Mueller-Hinton broth with serial dilutions (0.5–128 µg/mL). MIC values <12.5 µg/mL indicate promising activity .

Advanced Research Questions

Q. How can researchers address low solubility in aqueous media during biological assays?

  • Strategies:

  • Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the pyrrole nitrogen without disrupting the dichlorobenzoyl pharmacophore .
  • Salt Formation: Co-crystallize with counterions (e.g., sodium or hydrochloride salts) to enhance solubility. Monitor stability via pH-adjusted solubility tests (pH 1.2–7.4) .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Data Contradiction Analysis:

  • Structural Comparisons: Compare substituent effects. For example, replacing the dichlorobenzoyl group with a trifluoromethylbenzoyl moiety (as in related compounds) reduces MIC values by 30–50% due to enhanced lipophilicity .
  • Assay Variability: Control for differences in bacterial strain virulence, incubation time, and DMSO solvent effects by standardizing protocols across labs .

Q. What computational methods can predict optimal reaction conditions for scale-up synthesis?

  • ICReDD Workflow:

  • Quantum Chemical Calculations: Use Gaussian 16 to model reaction pathways (B3LYP/6-31G* basis set). Identify transition states for Friedel-Crafts acylation to minimize side products .
  • Machine Learning: Train models on existing reaction data (e.g., solvent polarity, catalyst loading) to predict ideal conditions (e.g., 0.1 mol% FeCl3_3 in dichloromethane at 60°C) .

Q. How to design mechanistic studies for its enzyme inhibition?

  • Spectroscopic Approaches:

  • Fluorescence Quenching: Monitor binding to target enzymes (e.g., DNA gyrase) by measuring fluorescence intensity changes (λex_{ex}=280 nm, λem_{em}=340 nm) with increasing compound concentration .
  • Docking Simulations: Use AutoDock Vina to model interactions between the dichlorobenzoyl group and enzyme active sites (PDB ID: 1KZN). Validate with site-directed mutagenesis .

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